molecular formula C13H11ClFNO3S B10968196 N-(3-chloro-4-methoxyphenyl)-3-fluorobenzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-3-fluorobenzenesulfonamide

Cat. No.: B10968196
M. Wt: 315.75 g/mol
InChI Key: NFRWGWWJQWRLAA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-3-fluoro-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-fluoro-1-benzenesulfonamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-3-fluoro-1-benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-3-fluoro-1-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-fluoro-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in folate synthesis, leading to the disruption of bacterial cell growth and replication. The chloro, methoxy, and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(3-Chloro-4-hydroxyphenyl)acetamide
  • N-(3-Chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-3-fluoro-1-benzenesulfonamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C13H11ClFNO3S

Molecular Weight

315.75 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C13H11ClFNO3S/c1-19-13-6-5-10(8-12(13)14)16-20(17,18)11-4-2-3-9(15)7-11/h2-8,16H,1H3

InChI Key

NFRWGWWJQWRLAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl

Origin of Product

United States

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